molecular formula C7H9NO4 B8710360 Methyl 5-(methoxymethyl)isoxazole-4-carboxylate

Methyl 5-(methoxymethyl)isoxazole-4-carboxylate

Cat. No. B8710360
M. Wt: 171.15 g/mol
InChI Key: XZJBLUVKJLTTRN-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

Methyl 5-(methoxymethyl)isoxazole-4-carboxylate (Preparation 42, 1.8 g, 11 mmol) was stirred in a 1:1:1 mixture of concentrated hydrochloric acid (2 ml), acetic acid (2 ml) and water (2 ml) at reflux for 6 hours. Acetone (6 ml) was added and the mixture concentrated in vacuo. The solid residue was triturated with ethyl acetate and the filtrate concentrated in vacuo to afford the title compound as an off white solid (1.4 g, 85% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[O:8][N:7]=[CH:6][C:5]=1[C:9]([O:11]C)=[O:10].Cl.C(O)(=O)C.O>CC(C)=O>[CH3:1][O:2][CH2:3][C:4]1[O:8][N:7]=[CH:6][C:5]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COCC1=C(C=NO1)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=NO1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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